molecular formula C12H16 B14451387 (2-Methylpent-4-en-1-yl)benzene CAS No. 78167-61-0

(2-Methylpent-4-en-1-yl)benzene

Cat. No.: B14451387
CAS No.: 78167-61-0
M. Wt: 160.25 g/mol
InChI Key: LYYVKHFLMSIVKE-UHFFFAOYSA-N
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Description

(2-Methylpent-4-en-1-yl)benzene is an organic compound with the molecular formula C12H16 It is a derivative of benzene, where a (2-methylpent-4-en-1-yl) group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Methylpent-4-en-1-yl)benzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with (2-methylpent-4-en-1-yl) chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(2-Methylpent-4-en-1-yl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) to form carboxylic acids.

    Reduction: Hydrogenation of the double bond in the (2-methylpent-4-en-1-yl) group can be achieved using catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.

    Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Palladium on carbon (Pd/C) catalyst under hydrogen gas (H2) atmosphere.

    Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Nitro, sulfonyl, or halogenated derivatives of this compound.

Scientific Research Applications

(2-Methylpent-4-en-1-yl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Methylpent-4-en-1-yl)benzene depends on the specific reactions it undergoes. For example, in electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking the electrophile to form a sigma complex. The intermediate then loses a proton to regenerate the aromatic system.

Comparison with Similar Compounds

Similar Compounds

    (4-Methyl-3-penten-1-yl)benzene: Another derivative of benzene with a similar structure but different positioning of the double bond and methyl group.

    (2-Methylpent-2-en-3-yl)benzene: A compound with a similar molecular formula but different structural arrangement.

Uniqueness

(2-Methylpent-4-en-1-yl)benzene is unique due to its specific structural configuration, which influences its reactivity and potential applications. The position of the double bond and the methyl group in the (2-methylpent-4-en-1-yl) side chain can significantly affect the compound’s chemical behavior and interactions.

Properties

CAS No.

78167-61-0

Molecular Formula

C12H16

Molecular Weight

160.25 g/mol

IUPAC Name

2-methylpent-4-enylbenzene

InChI

InChI=1S/C12H16/c1-3-7-11(2)10-12-8-5-4-6-9-12/h3-6,8-9,11H,1,7,10H2,2H3

InChI Key

LYYVKHFLMSIVKE-UHFFFAOYSA-N

Canonical SMILES

CC(CC=C)CC1=CC=CC=C1

Origin of Product

United States

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